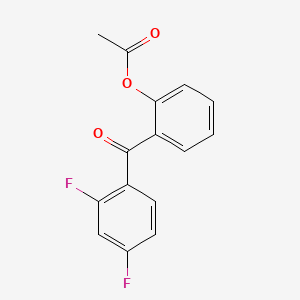

2-Acetoxy-2',4'-difluorobenzophenone

Descripción

Contextualizing Benzophenone (B1666685) Derivatives in Contemporary Chemical Research

Benzophenone derivatives are widely recognized for their versatile chemical properties and diverse applications. In medicinal chemistry, the benzophenone framework is a common structural motif in a variety of biologically active compounds. These derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The core structure of benzophenone allows for substitutions on its phenyl rings, leading to a vast library of compounds with a wide range of therapeutic possibilities.

In the realm of materials science, certain benzophenone derivatives, particularly fluorinated ones like 4,4'-difluorobenzophenone (B49673), are crucial precursors in the synthesis of high-performance polymers such as polyetheretherketone (PEEK). These polymers are valued for their exceptional thermal stability and chemical resistance.

Rationale for Investigating 2-Acetoxy-2',4'-difluorobenzophenone

While specific research objectives for this compound are not extensively documented, the rationale for its investigation can be inferred from the study of its constituent parts. The presence of two fluorine atoms can enhance a molecule's metabolic stability and binding affinity to biological targets, a common strategy in drug design. The 2-acetoxy group can serve as a synthetic handle for further functionalization or act as a prodrug moiety, which can be hydrolyzed in vivo to release an active 2-hydroxy derivative.

The related compound, 2,4'-difluorobenzophenone (B154369), is known to be a reactant in the synthesis of EP1 receptor antagonists and cathepsin L inhibitors chemicalbook.com. This suggests that this compound could be a key intermediate in the development of novel therapeutic agents. Furthermore, the dichlorinated analog, 2-Acetoxy-2',4'-dichlorobenzophenone, is utilized as an intermediate in the synthesis of more complex organic molecules and in studies related to enzyme inhibition and protein binding .

Overview of Research Objectives and Scope

Based on the available information, the primary research interest in this compound likely lies in its utility as a chemical intermediate. The primary objective of its synthesis would be to provide a building block for more intricate molecular architectures with potential applications in medicinal chemistry. The scope of such research would likely involve multi-step synthetic pathways where the acetoxy and fluoro groups play crucial roles in directing reactions and imparting desired properties to the final products.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 890098-66-5 |

| Molecular Formula | C₁₅H₁₀F₂O₃ |

| Molecular Weight | 276.23 g/mol |

| Boiling Point | 408.7 °C at 760 mmHg |

| Density | 1.293 g/cm³ |

Table 1: Physicochemical properties of this compound.

Synthesis

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[2-(2,4-difluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-14-5-3-2-4-12(14)15(19)11-7-6-10(16)8-13(11)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHCJYBEJDLRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641592 | |

| Record name | 2-(2,4-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-66-5 | |

| Record name | Methanone, [2-(acetyloxy)phenyl](2,4-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Acetoxy 2 ,4 Difluorobenzophenone and Precursors

Retrosynthetic Analysis of the 2-Acetoxy-2',4'-difluorobenzophenone Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. For this compound, the analysis begins with the most chemically accessible transformations.

The primary disconnection is the ester linkage (C-O bond), which is synthetically equivalent to an esterification reaction. This step breaks the target molecule down into 2-hydroxy-2',4'-difluorobenzophenone and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.

A subsequent key disconnection targets the carbon-carbon bond of the ketone group. This bond can be traced back to a Friedel-Crafts acylation reaction. This disconnection yields two synthons: an electrophilic 2-fluorobenzoyl cation and a nucleophilic 4-fluorophenyl anion. These synthons correspond to tangible starting materials, namely a 2-fluorobenzoyl derivative (like 2-fluorobenzoyl chloride) and fluorobenzene (B45895). This analysis establishes 2,4'-difluorobenzophenone (B154369) and its hydroxylated analogue as crucial intermediates in the synthetic route.

Precursor Synthesis and Optimization

Synthesis of 2,4'-Difluorobenzophenone Analogues as Key Intermediates

The formation of the difluorobenzophenone core is central to the synthesis. The primary challenge lies in controlling the regioselectivity to obtain the desired 2,4'-isomer over other possibilities, such as the 4,4'-isomer.

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of diaryl ketones. acs.orgnih.govacs.org These methods often provide milder reaction conditions and broader substrate scope compared to classical methods.

One such approach is the carbonylative Suzuki-Miyaura coupling. acs.org This reaction would involve the palladium-catalyzed coupling of an aryl halide (e.g., 2-fluorobromo- or iodo-benzene) with an arylboronic acid (e.g., 4-fluorophenylboronic acid) under a carbon monoxide (CO) atmosphere. The CO gas serves as the source of the ketone's carbonyl group. While specific examples for 2,4'-difluorobenzophenone are not extensively detailed, the general methodology is well-established. psu.edu

A documented palladium-catalyzed synthesis of 2,4'-difluorobenzophenone involves the reaction of o-fluoro benzaldehyde (B42025) with 4-fluorophenylboronic acid. chemicalbook.com In a specific example, these reactants, along with potassium phosphate (B84403) as a base and palladium acetate (B1210297) as the catalyst, are refluxed in a solvent system of methyl cyclohexane (B81311) and water, yielding the product in 98% yield. chemicalbook.com

Table 1: Palladium-Catalyzed Synthesis of 2,4'-Difluorobenzophenone

| Reactant A | Reactant B | Catalyst | Base | Solvent | Yield |

|---|

The Friedel-Crafts acylation is a classic and widely used method for synthesizing aryl ketones. google.comgoogleapis.comwikipedia.org This electrophilic aromatic substitution involves reacting an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

For the synthesis of 2,4'-difluorobenzophenone, fluorobenzene is acylated with 2-fluorobenzoyl chloride using aluminum trichloride (B1173362) (AlCl₃) as the catalyst. google.com The reaction's primary challenge is controlling the formation of isomers, as acylation can also occur at the para-position of the fluorobenzene ring, leading to the 4,4'-difluorobenzophenone (B49673) isomer. google.com

Optimization of reaction conditions is crucial for maximizing the yield of the desired 2,4'-isomer. A patented method describes the slow addition of o-fluoro-benzoyl chloride to a mixture of fluorobenzene and aluminum chloride under an ice bath, followed by reaction at room temperature. google.com This procedure reports a yield of 92.5% with a purity of 98.5%. google.com The choice of solvent can also influence the reaction; various solvents like dichloromethane (B109758), dichloroethane, n-hexane, and nitrobenzene (B124822) have been utilized. google.com

Table 2: Friedel-Crafts Acylation Conditions for 2,4'-Difluorobenzophenone

| Acylating Agent | Aromatic Substrate | Catalyst | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|---|

| o-Fluoro-benzoyl chloride | Fluorobenzene | AlCl₃ | Fluorobenzene (neat) | 0-25°C | 92.5% google.com | 98.5% google.com |

Besides palladium-catalyzed couplings and Friedel-Crafts reactions, other routes to difluorobenzophenones have been explored.

One significant industrial process involves the oxidation of a difluorodiphenylmethane (B1598357) (DFDPM) intermediate. google.com In this two-step method, fluorobenzene is first reacted with formaldehyde (B43269) under acid catalysis (e.g., organic sulfonic acids) to produce a mixture of DFDPM isomers. google.com This mixture, which contains approximately 23% of the 2,4'-isomer, is then oxidized using agents like nitric acid to yield the corresponding difluorobenzophenone isomers, which are subsequently separated. google.com

Another pathway involves the reaction of a Grignard reagent with an acyl chloride. The synthesis of 2,4'-difluorobenzophenone can be achieved by reacting 4-fluorophenylmagnesium bromide with o-fluorobenzoyl chloride in a solvent like 2-methyltetrahydrofuran. chemicalbook.com This method offers a direct route to the desired ketone by forming the key carbon-carbon bond.

A less common but viable route starts from 4,4'-diaminodiphenylmethane. google.comgoogle.com This process involves diazotization in anhydrous hydrogen fluoride (B91410), followed by thermal decomposition to yield 4,4'-difluorodiphenylmethane, which is then oxidized to 4,4'-difluorobenzophenone. google.com While this primarily yields the 4,4'-isomer, modifications could potentially be adapted for other isomers.

Introduction of the Acetoxy Moiety: Esterification Strategies

The final step in the synthesis of this compound is the esterification of the hydroxyl group of the 2-hydroxy-2',4'-difluorobenzophenone intermediate. This transformation is typically a straightforward acylation reaction.

The most common method for this acetylation is the reaction of the phenol (B47542) with acetic anhydride. organic-chemistry.orgmdpi.comresearchgate.net This reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine, or a mild, solid-supported catalyst like sodium bicarbonate. mdpi.com The base serves to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity, and also to neutralize the acetic acid byproduct formed during the reaction. Alternatively, acid catalysts can be employed. researchgate.net

For sterically hindered phenols, more reactive acylating agents like acetyl chloride may be used, though acetic anhydride is generally sufficient and safer to handle. The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating to ensure complete conversion. mdpi.comresearchgate.net The choice of catalyst and solvent can be optimized to achieve high yields and simplify product purification. organic-chemistry.orgresearchgate.net

Table 3: Common Reagents for Acetylation of Phenols

| Acetylating Agent | Catalyst Type | Example Catalysts | General Conditions |

|---|---|---|---|

| Acetic Anhydride | Base | Pyridine, Triethylamine | Room temperature to mild heating |

| Acetic Anhydride | Solid Base | Sodium Bicarbonate (NaHCO₃) mdpi.com | Room temperature, various solvents |

| Acetic Anhydride | Lewis Acid | Copper(II) triflate (Cu(OTf)₂) | Mild conditions, CH₂Cl₂ |

| Acetic Anhydride | Solid Acid | Silica (B1680970) Sulfate (B86663) researchgate.net | Room temperature or reflux |

Acylation of Hydroxy-Substituted Benzophenone (B1666685) Precursors

The principal method for synthesizing this compound is the O-acetylation of 2-hydroxy-2',4'-difluorobenzophenone. The precursor, a hydroxy-substituted benzophenone, is typically synthesized via a Friedel-Crafts acylation reaction. For instance, high-purity 2,4'-difluorobenzophenone can be prepared by reacting fluorobenzoyl chloride with fluorobenzene using aluminum trichloride as a catalyst. google.com Subsequent regioselective hydroxylation would yield the necessary precursor.

The acetylation of the 2-hydroxy-2',4'-difluorobenzophenone precursor is commonly carried out using an acetylating agent such as acetic anhydride. rsc.org This reaction is an example of nucleophilic acyl substitution. The phenolic hydroxyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. To facilitate this reaction, a base catalyst is typically employed. mdpi.com Pyridine is a commonly used catalyst for this transformation, often serving as the solvent as well. rsc.orgnih.gov The reaction involves dissolving the hydroxybenzophenone precursor in pyridine, followed by the addition of acetic anhydride. nih.gov

The general reaction can be summarized as follows:

Reactants : 2-hydroxy-2',4'-difluorobenzophenone and Acetic Anhydride

Catalyst/Solvent : Pyridine

Products : this compound and Acetic Acid

Mechanistic Considerations for Acetoxy Group Introduction

The introduction of the acetoxy group via pyridine-catalyzed acetylation with acetic anhydride proceeds through a well-established mechanism. Pyridine plays a dual role, acting as both a nucleophilic catalyst and a base. rsc.orgrsc.org

The mechanism can be described in the following steps:

Activation of Acetic Anhydride : A molecule of pyridine, acting as a nucleophile, attacks one of the carbonyl carbons of acetic anhydride. This leads to the formation of a highly reactive N-acetylpyridinium ion intermediate and an acetate anion. researchgate.net This intermediate is significantly more electrophilic than acetic anhydride itself, making it more susceptible to nucleophilic attack.

Deprotonation of the Phenol : A second molecule of pyridine acts as a base, deprotonating the hydroxyl group of the 2-hydroxy-2',4'-difluorobenzophenone. This generates a more potent nucleophile, the corresponding phenoxide ion.

Nucleophilic Attack : The phenoxide ion attacks the carbonyl carbon of the activated N-acetylpyridinium ion. This results in the formation of a tetrahedral intermediate.

Collapse of Intermediate and Catalyst Regeneration : The tetrahedral intermediate collapses, expelling the pyridine molecule, which is regenerated as the catalyst. This step forms the final ester product, this compound. The displaced acetate ion from the first step combines with the proton captured by pyridine in the second step to form acetic acid as a byproduct.

This catalytic pathway enhances the reaction rate compared to the uncatalyzed reaction, which is often very slow for phenols. rsc.org

Reaction Condition Optimization for High Purity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and simplifying purification.

Solvent Selection and Effects on Reaction Outcome.researchgate.net

The choice of solvent can significantly influence the outcome of the acylation reaction. While the reaction can be performed under solvent-free conditions mdpi.com, the use of a solvent is common for better temperature control and reactant solubility.

Pyridine : As mentioned, pyridine is frequently used as both the catalyst and the solvent. nih.gov Its basic nature facilitates the reaction, and using it as the solvent ensures a high concentration of the catalyst.

Inert Aprotic Solvents : Non-polar or polar aprotic solvents such as dichloromethane, ethyl acetate researchgate.net, and carbon tetrachloride rsc.org can also be used. In these cases, a catalytic amount of pyridine or another base is added.

Solvent Polarity : The effect of solvent polarity on yield is not always straightforward. For some acylation reactions, acetone (B3395972) has been shown to provide higher yields compared to more polar solvents like dimethylformamide or less polar solvents like ethyl acetate. researchgate.net

The selection of a suitable solvent is often determined by the solubility of the benzophenone precursor and the ease of removal during the work-up procedure.

| Solvent | Typical Role | Key Considerations |

|---|---|---|

| Pyridine | Catalyst and Solvent | Effective but can be difficult to remove during work-up. researchgate.net |

| Dichloromethane (DCM) | Inert Solvent | Good solubility for many organic compounds; volatile and easy to remove. researchgate.net |

| Ethyl Acetate | Inert Solvent | Commonly used for extractions; less toxic than DCM. researchgate.netresearchgate.net |

| Acetone | Inert Solvent | Can provide high yields in some acylation reactions. researchgate.net |

| Solvent-Free | N/A | Environmentally friendly ("green") approach, but may require higher temperatures and lead to a viscous reaction mixture. mdpi.com |

Catalyst Systems and Their Influence on Selectivity.researchgate.net

The catalyst is a key factor in the O-acetylation of phenols. Its primary role is to activate the acetylating agent or enhance the nucleophilicity of the phenol.

Pyridine : Acts as a general base catalyst, increasing the rate of reaction. rsc.org

4-Dimethylaminopyridine (DMAP) : Often used as a co-catalyst with acetic anhydride. DMAP is a hypernucleophilic acylation catalyst and is generally more effective than pyridine, allowing for milder reaction conditions and shorter reaction times. nih.gov

Heterogeneous Catalysts : Solid acid catalysts, such as silica sulfuric acid, have been employed for acetylations under solvent-free conditions. researchgate.net These catalysts offer advantages in terms of simple removal (by filtration) and potential for recycling.

Lewis Acids : While more commonly associated with C-acylation (Friedel-Crafts reactions) google.com, Lewis acids can also catalyze O-acetylation by activating the acetic anhydride. rsc.org

For selective O-acetylation of a hydroxybenzophenone, base catalysis is the preferred method to avoid potential side reactions on the aromatic rings.

| Catalyst System | Type | Typical Conditions | Advantages |

|---|---|---|---|

| Pyridine | Base Catalyst | Used in stoichiometric or solvent quantities. nih.gov | Effective and readily available. rsc.org |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | Used in catalytic amounts, often with a stoichiometric base. nih.gov | Highly efficient, allows for faster reactions at lower temperatures. nih.gov |

| Silica Sulfuric Acid | Heterogeneous Acid | Solvent-free, room temperature. researchgate.net | Easily separable, reusable, environmentally benign. researchgate.net |

Temperature and Pressure Profiling

Temperature control is vital for achieving high yield and purity.

Pressure : The reaction is typically conducted at atmospheric pressure in standard laboratory glassware. No special pressure conditions are required for this type of acylation.

Purification and Isolation Techniques for the Target Compound

After the reaction is complete, a multi-step work-up and purification procedure is necessary to isolate the this compound in high purity.

Quenching : Any unreacted acetic anhydride is typically quenched by the addition of a protic solvent, such as methanol. nih.gov

Extraction : The reaction mixture is diluted with an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) and washed sequentially with several aqueous solutions. nih.govresearchgate.net

A wash with a dilute acid, such as 1 M HCl, is used to protonate and remove the pyridine catalyst by transferring it to the aqueous layer. nih.gov

A wash with water.

A wash with a saturated aqueous sodium bicarbonate solution is used to neutralize and remove the acetic acid byproduct. nih.govresearchgate.net

A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.

Drying and Concentration : The isolated organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). nih.gov After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. researchgate.net

Final Purification : The crude product may still contain minor impurities.

Recrystallization : This is a common method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water or hexane) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. google.com

Silica Gel Chromatography : If recrystallization is ineffective, column chromatography is used. googleapis.com The crude product is passed through a column of silica gel, using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the target compound from impurities based on differences in polarity.

The purity of the final product can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

The protons on the 2-acetoxy-substituted phenyl ring and the 2',4'-difluoro-substituted phenyl ring would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the carbonyl and fluorine atoms, as well as the electron-donating effect of the acetoxy group. The protons on the difluorinated ring are expected to show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The methyl protons of the acetoxy group would appear as a sharp singlet in the upfield region, likely around δ 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Acetyl-CH₃ | 2.0 - 2.5 | s | - |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum of this compound would display signals for the carbonyl carbons of the ketone and ester, the aromatic carbons, and the methyl carbon of the acetoxy group.

The benzophenone carbonyl carbon is expected to resonate at a downfield chemical shift, typically in the range of δ 190-200 ppm. The ester carbonyl carbon of the acetoxy group would appear around δ 168-172 ppm. The aromatic carbons would be observed between δ 110 and 160 ppm. The carbons directly attached to the fluorine atoms will exhibit characteristic splitting (C-F coupling), which is a key diagnostic feature. The methyl carbon of the acetoxy group is anticipated to have a signal in the upfield region, around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C=O (Ketone) | 190 - 200 | - |

| C=O (Ester) | 168 - 172 | - |

| C-F | 155 - 165 | Large (¹JCF) |

| Aromatic C | 110 - 150 | May show smaller couplings (²JCF, ³JCF) |

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, two distinct signals are expected, corresponding to the fluorine atoms at the 2' and 4' positions of the phenyl ring. The chemical shifts of these fluorine atoms are sensitive to their electronic environment. The signals will likely appear as multiplets due to coupling with neighboring protons and potentially with each other.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

To definitively establish the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to assign the protons on each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the phenyl rings and the carbonyl group, and between the acetoxy group and its attached phenyl ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. The most prominent features would be the stretching vibrations of the two carbonyl groups. The ketone C=O stretch is typically observed in the range of 1650-1680 cm⁻¹. The ester C=O stretch of the acetoxy group would appear at a higher frequency, generally between 1760 and 1770 cm⁻¹.

Other significant absorptions would include C-O stretching vibrations for the ester group (around 1200-1250 cm⁻¹), C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region), and aromatic C=C and C-H stretching and bending vibrations.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | 1760 - 1770 |

| C=O Stretch (Ketone) | 1650 - 1680 |

| C-O Stretch (Ester) | 1200 - 1250 |

| C-F Stretch | 1100 - 1300 |

| Aromatic C=C Stretch | 1450 - 1600 |

Raman Spectroscopy

Raman spectroscopy provides significant insight into the vibrational modes of a molecule, offering a fingerprint based on the polarizability changes of its constituent bonds. For this compound, the spectrum is expected to be characterized by vibrations originating from the ester, ketone, and difluorinated benzoyl moieties.

Key characteristic Raman bands anticipated for this compound are summarized below. These predictions are based on established group frequencies for similar functional groups.

| Functional Group | Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** |

| Carbonyl (Ketone) | C=O stretch | 1650-1680 |

| Carbonyl (Ester) | C=O stretch | 1735-1750 |

| Aromatic Ring | C=C stretch | 1580-1610 |

| Aromatic Ring | Ring breathing mode | ~1000 |

| C-F Bond | C-F stretch | 1100-1300 |

| C-O Bond | C-O stretch (Ester) | 1200-1300 |

| Methyl Group | C-H symmetric/asymmetric stretch | 2850-3000 |

The presence of two distinct carbonyl stretching frequencies would be a key diagnostic feature, allowing for the differentiation between the ketone and the ester groups. The positions of the C-F stretching bands and the various aromatic C-C stretching and bending modes would further confirm the identity and substitution pattern of the molecule.

Correlational Analysis of Experimental Vibrational Data with Computational Predictions

To achieve an unambiguous assignment of the observed vibrational bands in the Raman (and infrared) spectra, a correlational analysis with computationally predicted frequencies is employed. nih.gov This approach utilizes quantum chemical calculations, such as Density Functional Theory (DFT), to model the molecule's vibrational modes. researchgate.net

The process involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation using a selected theoretical level, for example, the B3LYP functional with a 6-311++G(d,p) basis set. nih.gov

Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies and their corresponding Raman scattering activities are calculated.

Scaling and Correlation: Theoretical wavenumbers are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using an empirical scaling factor to improve the agreement with experimental data. nih.gov The scaled theoretical spectrum is then compared with the experimental Raman spectrum.

This correlational analysis allows for a detailed and confident assignment of each experimental band to a specific vibrational motion within the molecule, such as the stretching of a particular C=O bond or the deformation of a specific phenyl ring. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound (Molecular Formula: C₁₅H₁₀F₂O₃), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the compound's chemical formula. wvu.edu

Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecular ion of this compound is expected to undergo characteristic fragmentation, providing valuable structural information. libretexts.org The fragmentation pathways are dictated by the relative strengths of the bonds and the stability of the resulting fragment ions.

Key expected fragmentation pathways include:

Loss of Ketene (B1206846): A common pathway for acetoxy-substituted aromatics is the elimination of a neutral ketene molecule (CH₂=C=O, 42.01 Da), resulting in a hydroxyl-substituted benzophenone ion.

α-Cleavage: Cleavage of the bonds adjacent to the ketone carbonyl is a characteristic fragmentation for ketones. libretexts.org This would lead to the formation of stable acylium ions.

Ester Fragmentation: Cleavage of the ester group can occur via loss of the acetyl radical (•COCH₃, 43.02 Da) or the acetoxy radical (•OCOCH₃, 59.01 Da).

The table below outlines some of the plausible fragment ions and their corresponding mass-to-charge ratios (m/z).

| Proposed Fragment Ion Structure | Neutral Loss | Expected m/z |

| [C₆H₄(OCOCH₃)CO]⁺ | •C₆H₄F₂ | 149.02 |

| [C₆H₄F₂CO]⁺ | •C₆H₄(OCOCH₃) | 141.01 |

| [M - CH₂CO]⁺• | CH₂=C=O | 248.05 |

| [M - •COCH₃]⁺ | •COCH₃ | 247.05 |

| [C₆H₄F₂]⁺ | •COC₆H₄(OCOCH₃) | 95.02 |

Analysis of these fragmentation patterns allows for the piecing together of the molecular structure, confirming the connectivity of the acetoxy group, the ketone, and the two distinct fluoro-substituted phenyl rings. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and the extent of conjugation. ufg.br The benzophenone core of the molecule is the primary chromophore, containing both π-electrons in the aromatic rings and non-bonding (n) electrons on the carbonyl oxygen.

The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to two main types of electronic transitions: ncsu.edu

π → π* Transitions: These are high-energy, high-probability transitions involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital within the conjugated aromatic system. They are characterized by high molar absorptivity (ε) values, typically >10,000 L mol⁻¹ cm⁻¹. libretexts.org

n → π* Transitions: These transitions involve the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π*-orbital. They are lower in energy (occur at longer wavelengths) and are symmetry-forbidden, resulting in a much lower molar absorptivity (ε < 2000 L mol⁻¹ cm⁻¹). ncsu.edulibretexts.org

The presence of the acetoxy and fluorine substituents on the phenyl rings will influence the precise wavelengths of these absorption maxima (λ_max). researchgate.netmdpi.com

| Electronic Transition | Typical Wavelength Region | Expected Molar Absorptivity (ε) |

| π → π | 240-280 nm | High (>10,000 L mol⁻¹ cm⁻¹) |

| n → π | 300-350 nm | Low (<2000 L mol⁻¹ cm⁻¹) |

The exact λ_max values and their corresponding molar absorptivities provide a characteristic signature for the electronic structure of the molecule, confirming the presence of the conjugated benzophenone system.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Acetoxy 2 ,4 Difluorobenzophenone

Advanced Spectroscopic Characterization

The electronic absorption spectrum of a molecule, typically measured using UV-Vis spectroscopy, is fundamentally influenced by the nature and position of its constituent functional groups and substituent atoms. In the case of 2-Acetoxy-2',4'-difluorobenzophenone, the electronic transitions are primarily associated with the benzophenone (B1666685) core, which are modulated by the acetoxy group at the 2-position and the two fluorine atoms at the 2' and 4' positions.

The electronic spectrum of the parent molecule, benzophenone, is characterized by two main absorption bands. A strong absorption band is typically observed around 250 nm, which is attributed to a π → π* transition within the aromatic rings and the carbonyl group. A second, much weaker band appears in the region of 330-360 nm, corresponding to the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons. The position and intensity of these bands are sensitive to the electronic effects of substituents.

Effect of the 2-Acetoxy Group:

The introduction of an acetoxy group (-OAc) at the 2-position of one of the phenyl rings can be analyzed by first considering the effect of a hydroxyl (-OH) group, from which the acetoxy group is derived. A hydroxyl group at the 2-position, as in 2-hydroxybenzophenone (B104022), is known to form a strong intramolecular hydrogen bond with the adjacent carbonyl group. This interaction typically leads to a significant bathochromic shift (a shift to longer wavelengths) of the absorption bands.

When the hydroxyl group is acetylated to form the 2-acetoxy substituent, the possibility of intramolecular hydrogen bonding is eliminated. The acetoxy group is generally considered to be an electron-donating group through resonance, but its effect is more complex than a simple hydroxyl group. The electronic spectrum of 2-acetoxybenzophenone, when compared to benzophenone, would be expected to show shifts in its absorption maxima due to the electronic perturbations introduced by this substituent.

Effect of the 2',4'-Difluoro Groups:

Fluorine atoms are unique substituents in that they are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). Simultaneously, they can exert a weak electron-donating mesomeric effect (+M) due to their lone pairs of electrons. The net effect on the electronic spectrum depends on the position of the fluorine atoms.

In this compound, the fluorine atoms are located on the phenyl ring that is not substituted with the acetoxy group. The fluorine at the 4'-position (para to the carbonyl group) would be expected to have a more pronounced electronic influence than the one at the 2'-position (ortho to the carbonyl group). Generally, both electron-donating and electron-withdrawing substituents on the benzophenone scaffold have been observed to cause a bathochromic shift in the UV-Vis absorption spectra.

Combined Influence and Expected Spectral Features:

It is anticipated that the π → π* and n → π* transitions of the benzophenone core in this compound would be shifted compared to the unsubstituted parent molecule. The acetoxy group, by donating electron density, and the fluorine atoms, through their combined inductive and mesomeric effects, are likely to cause a bathochromic shift in the main absorption bands.

To illustrate the general effects of such substitutions, the following table presents typical UV-Vis absorption data for benzophenone and some of its derivatives.

| Compound | λmax for π → π* transition (nm) | λmax for n → π* transition (nm) |

|---|---|---|

| Benzophenone | ~250 | ~340 |

| 2-Hydroxybenzophenone | ~260 and ~325 (split due to H-bonding) | Not distinctly observed |

| 4-Hydroxybenzophenone | ~288 | ~325 |

| 2,4-Dihydroxybenzophenone | ~288 and ~322 | Not distinctly observed |

Computational and Theoretical Studies of 2 Acetoxy 2 ,4 Difluorobenzophenone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) for a given molecular system.

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.net A key application of DFT is geometry optimization, where the calculation iteratively adjusts the positions of the atoms until the lowest energy arrangement, or ground state geometry, is found. This process yields precise information on bond lengths, bond angles, and dihedral angles. For related benzophenone (B1666685) molecules, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully employed to obtain optimized structures that correlate well with experimental data where available. nih.govnih.gov

Conformational Analysis and Energy Minima

Most molecules are not rigid and can exist in various spatial arrangements called conformations. Conformational analysis involves systematically exploring the potential energy surface of a molecule to identify stable conformers, which correspond to energy minima. This is often done by rotating specific bonds (dihedral angles) and calculating the energy at each step. For benzophenone derivatives, a key area of conformational flexibility involves the rotation of the phenyl rings around the bonds connecting them to the central carbonyl carbon. rsc.orgmdpi.com The presence of bulky or interacting substituents, like the acetoxy and fluorine groups in 2-Acetoxy-2',4'-difluorobenzophenone, would be expected to significantly influence the preferred conformations and the energy barriers between them. mdpi.com

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

Once an optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration, such as bond stretching and bending. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the approximations in the computational method and the neglect of anharmonicity. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. irjweb.com

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and acts as an electron donor. semanticscholar.org The energy of the HOMO is related to the molecule's ionization potential. In FMO analysis, the spatial distribution of the HOMO indicates the regions of the molecule that are most likely to donate electrons in a chemical reaction. For aromatic ketones, the HOMO is often a π-orbital distributed across the phenyl rings and the carbonyl group.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the innermost orbital that is empty of electrons and acts as an electron acceptor. semanticscholar.org Its energy is related to the electron affinity of the molecule. The distribution of the LUMO highlights the regions most susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govsemanticscholar.org

HOMO-LUMO Gap and Reactivity Insights

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding the chemical reactivity of a molecule. The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable. For this compound, a theoretical calculation, likely employing Density Functional Theory (DFT), would be necessary to determine the precise energy values of the HOMO and LUMO and the resulting gap. These values would provide insights into its reactivity in various chemical reactions.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: Specific values are pending dedicated computational studies.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

The MEP surface allows for the clear identification of electrophilic and nucleophilic sites on this compound.

Regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. In this molecule, these would likely be concentrated around the oxygen atoms of the carbonyl and acetate (B1210297) groups, as well as the fluorine atoms, due to their high electronegativity.

Regions of positive potential (typically colored blue) signify a deficiency of electrons and are prone to nucleophilic attack. These areas would be expected around the hydrogen atoms and the carbonyl carbon atom.

The MEP surface also provides predictive insights into how this compound might interact with other molecules. The regions of positive and negative potential suggest where hydrogen bonding and other non-covalent interactions are likely to occur, which is crucial for understanding its behavior in a biological or chemical system.

Thermodynamic Property Calculations

Computational chemistry can be used to calculate the thermodynamic properties of a molecule, providing valuable information about its stability and behavior under different conditions. These calculations are typically performed at a standard state (e.g., 298.15 K and 1 atm).

Standard Enthalpy of Formation (ΔH°f): This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A negative value indicates an exothermic formation process and a more stable compound.

Standard Molar Entropy (S°): This value represents the degree of randomness or disorder of the molecule. It is influenced by factors such as molecular weight, structure, and state of matter.

Standard Gibbs Free Energy of Formation (ΔG°f): This thermodynamic potential indicates the spontaneity of the formation of the compound from its elements. A negative value suggests a spontaneous formation process.

Table 2: Hypothetical Thermodynamic Data for this compound at 298.15 K

| Property | Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (ΔH°f) | Value | kJ/mol |

| Standard Molar Entropy (S°) | Value | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔG°f) | Value | kJ/mol |

Note: Specific values are pending dedicated computational studies.

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree Celsius (or one Kelvin). It is an important property for understanding how a substance responds to changes in temperature. The heat capacity can be calculated computationally and is often temperature-dependent. For this compound, this data would be essential for predicting its thermal behavior in various applications.

Reactivity, Derivatization, and Mechanistic Investigations

Hydrolysis and Ester Cleavage Reactions

The presence of an ester linkage in 2-Acetoxy-2',4'-difluorobenzophenone makes it susceptible to hydrolysis, a reaction of significant interest for the controlled release of the corresponding phenol (B47542), 2-Hydroxy-2',4'-difluorobenzophenone.

Kinetics and Mechanism of Acetoxy Group Hydrolysis

The hydrolysis of the acetoxy group in this compound can proceed under both acidic and basic conditions. The kinetics of this cleavage are significantly influenced by the electronic nature of the benzophenone (B1666685) core.

Base-catalyzed hydrolysis (saponification) , in contrast, is an irreversible process that typically proceeds at a faster rate. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the acetoxy group. This forms a tetrahedral intermediate, which then collapses to expel the phenoxide leaving group, generating acetic acid. The phenoxide is then protonated to yield the final 2-hydroxy-2',4'-difluorobenzophenone.

Interactive Data Table: Factors Influencing Acetoxy Group Hydrolysis

| Factor | Influence on Hydrolysis Rate | Rationale |

| pH | Increases with increasing basicity or acidity | Catalysis by H+ or OH- ions. |

| Temperature | Increases with temperature | Provides activation energy for the reaction. |

| Fluorine Substituents | Increases rate | Electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon. nih.govnih.gov |

| Solvent | Dependent on polarity and protic nature | Polar protic solvents can stabilize the transition state. |

Formation of 2-Hydroxy-2',4'-difluorobenzophenone

The primary product of the complete hydrolysis of this compound is 2-Hydroxy-2',4'-difluorobenzophenone. This transformation is a key step in synthetic pathways where the acetoxy group serves as a protecting group for the hydroxyl functionality. The reaction is typically carried out by heating the ester in the presence of an acid or a base in an aqueous or alcoholic solvent. The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The resulting 2-Hydroxy-2',4'-difluorobenzophenone is a valuable intermediate in the synthesis of various biologically active compounds and materials.

Aromatic Substitution Reactions on the Fluorinated Benzophenone Core

The two aromatic rings of the 2',4'-difluorobenzophenone core in this compound exhibit distinct reactivities towards aromatic substitution reactions, influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS) Patterns

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom (typically hydrogen) on an aromatic ring. The rate and regioselectivity of this reaction are dictated by the nature of the substituents already present on the ring. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

The substituents on the two rings of this compound are:

Ring A (unsubstituted phenyl ring attached to the acetoxy group): This ring is substituted with an acetoxy group (-OAc) and a benzoyl group (-CO-Ar). The acetoxy group is an ortho, para-director and an activating group due to the lone pair of electrons on the oxygen atom that can be delocalized into the ring. Conversely, the benzoyl group is a meta-director and a deactivating group due to its electron-withdrawing nature. youtube.com

Ring B (difluorinated phenyl ring): This ring is substituted with two fluorine atoms at the 2' and 4' positions and is attached to the carbonyl group. Fluorine atoms are deactivating yet ortho, para-directing. libretexts.org The carbonyl group is a deactivating and meta-directing substituent.

Interactive Data Table: Directing Effects of Substituents in EAS

| Substituent | Ring | Activating/Deactivating | Directing Effect |

| Acetoxy (-OAc) | A | Activating | Ortho, Para |

| Benzoyl (-CO-Ar) | A | Deactivating | Meta |

| Fluorine (-F) | B | Deactivating | Ortho, Para |

| Carbonyl (-CO-) | B | Deactivating | Meta |

Nucleophilic Aromatic Substitution (NAS) Possibilities

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is favored by the presence of strong electron-withdrawing groups on the aromatic ring. nih.govnih.gov The difluorinated phenyl ring (Ring B) of this compound is highly activated towards NAS.

The two fluorine atoms on Ring B are excellent leaving groups in NAS reactions, and their positions ortho and para to the strongly electron-withdrawing carbonyl group further enhance the ring's susceptibility to nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. Studies on polyfluorinated benzophenones have demonstrated the feasibility of sequential and regioselective NAS reactions. nih.govnih.gov The fluorine at the 4'-position is generally more reactive towards nucleophilic attack than the fluorine at the 2'-position due to less steric hindrance.

A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluorine atoms. This reactivity allows for the synthesis of a wide range of derivatives with diverse functionalities. For instance, reaction with secondary amines in water has been shown to be an effective method for the nucleophilic substitution of fluorine in benzophenones. researchgate.net

Carbonyl Group Reactivity

The carbonyl group in this compound is a key site for nucleophilic addition reactions. doubtnut.comquora.comallstudiesjournal.commasterorganicchemistry.comlibretexts.org The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. The reactivity of this group is influenced by both steric and electronic factors.

The presence of two bulky aromatic rings flanking the carbonyl group provides significant steric hindrance, which can slow down the rate of nucleophilic attack compared to aldehydes or aliphatic ketones. doubtnut.com

Electronically, the carbonyl carbon's electrophilicity is enhanced by the electron-withdrawing effects of the two aromatic rings, particularly the difluorinated ring. This makes the carbonyl group in this compound reactive towards strong nucleophiles such as Grignard reagents, organolithium compounds, and reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride.

Typical reactions involving the carbonyl group include:

Reduction: Reduction with hydride reagents will yield the corresponding secondary alcohol, (2-acetoxyphenyl)(2',4'-difluorophenyl)methanol.

Addition of Organometallic Reagents: Reaction with Grignard or organolithium reagents will lead to the formation of tertiary alcohols after an aqueous workup.

The reactivity of the carbonyl group allows for the further derivatization of the molecule, providing access to a variety of structures with potential applications in different fields of chemistry.

Nucleophilic Addition Reactions to the Ketone Moiety

The carbonyl carbon of the ketone in this compound serves as an electrophilic site, susceptible to attack by nucleophiles. The rate and equilibrium of these addition reactions are influenced by both steric and electronic factors. The presence of two phenyl rings creates significant steric hindrance around the carbonyl group, which can temper its reactivity compared to aliphatic ketones. vedantu.com

Electronically, the two fluorine atoms on one of the phenyl rings exert a strong electron-withdrawing inductive effect, which increases the partial positive charge on the carbonyl carbon, making it more electrophilic. However, this is counteracted by the +R (resonance) effect of the phenyl rings, which can delocalize the positive charge. vedantu.comquora.com The acetoxy group at the ortho position of the other phenyl ring also contributes to the electronic environment, primarily through its electron-withdrawing inductive effect.

A variety of nucleophiles can participate in addition reactions with the ketone. Strong, "hard" nucleophiles such as organolithium and Grignard reagents are expected to add irreversibly to the carbonyl carbon. Softer, more reversible nucleophiles like cyanides, bisulfites, and amines can also react, with the position of the equilibrium depending on the specific nucleophile and reaction conditions. Due to the steric bulk, these reactions may require more forcing conditions compared to less hindered ketones. vedantu.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate.

Below is a representative table of potential nucleophilic addition reactions, extrapolated from the general reactivity of benzophenones.

| Nucleophile | Reagent Example | Expected Product | Reaction Characteristics |

| Hydride | Sodium Borohydride (NaBH₄) | 2-Acetoxy-2',4'-difluorodiphenylmethanol | Irreversible reduction |

| Alkyl | Methylmagnesium Bromide (CH₃MgBr) | 1-(2-Acetoxy-2',4'-difluorophenyl)-1-phenylethanol | Irreversible C-C bond formation |

| Cyanide | Sodium Cyanide (NaCN) | This compound cyanohydrin | Reversible, equilibrium favors cyanohydrin with acid catalysis |

| Amine | Aniline (C₆H₅NH₂) | Imine (Schiff base) | Reversible, requires removal of water to drive equilibrium |

Reduction and Oxidation Pathways

Reduction:

The ketone functionality of this compound can be readily reduced to a secondary alcohol, 2-Acetoxy-2',4'-difluorodiphenylmethanol. This transformation is typically achieved using complex metal hydrides. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes. umn.edumasterorganicchemistry.comdss.go.th The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. rsc.org Given that NaBH₄ does not typically reduce esters, the acetoxy group is expected to remain intact under these conditions. masterorganicchemistry.comresearchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also effectively reduce the ketone but might also lead to the reduction of the acetoxy group. umn.edursc.org

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is another viable method for the reduction of the ketone. Under more forcing conditions, this method could also lead to the cleavage of the C-F bonds or reduction of the aromatic rings.

Oxidation:

Benzophenones are generally resistant to oxidation under mild conditions. tandfonline.comnih.gov Strong oxidizing agents and forcing conditions are required to cleave the carbon-carbon bonds adjacent to the carbonyl group. For instance, oxidation with strong agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions could lead to the degradation of the molecule, potentially cleaving the phenyl rings. nih.gov The presence of the electron-withdrawing fluorine and acetoxy groups may further deactivate the aromatic rings towards oxidative degradation. It is important to note that under certain conditions, advanced oxidation processes can lead to the degradation of benzophenone derivatives. tandfonline.comelsevierpure.comnih.gov

Photochemical Reactivity and Excited State Behavior

The photochemistry of benzophenone and its derivatives is well-documented and is characterized by the efficient formation of a triplet excited state upon absorption of UV radiation. wikipedia.org This triplet state is responsible for much of their photochemical reactivity.

Upon absorption of a photon, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Benzophenones are known to undergo rapid and efficient intersystem crossing (ISC) to the triplet state (T₁). wikipedia.org The T₁ state is a diradical, with unpaired electrons on the carbonyl oxygen and in the π-system, and it is relatively long-lived, allowing it to participate in various photochemical reactions.

Photolytic Degradation Pathways

The photolytic stability of this compound is influenced by the nature of its substituents and the reaction medium. The primary photochemical process for benzophenones in the presence of a hydrogen donor is the abstraction of a hydrogen atom by the triplet excited state of the ketone, leading to the formation of a ketyl radical. wikipedia.org

In the absence of a suitable hydrogen donor, photolytic degradation may proceed through other pathways. The C-F bonds in fluorinated aromatic compounds are generally strong and resistant to cleavage. However, photolysis, particularly with high-energy UV light, can lead to their degradation. oup.comnih.govnih.gov Studies on the photolysis of other fluorinated aromatic compounds have shown that degradation can occur, although the specific pathways are highly dependent on the molecular structure and the presence of other reactive species. oup.comnih.gov The acetoxy group may also be susceptible to photolytic cleavage, either through homolytic cleavage of the C-O bond or through photo-Fries rearrangement, although the latter is more common for phenolic esters.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a key process in the photochemistry of many organic molecules. In the context of this compound, the excited triplet state can act as either an electron acceptor or an electron donor, depending on the redox properties of other molecules present in the system. nih.govrsc.org

Advanced Research Applications and Methodological Contributions

Role as a Synthetic Intermediate for Complex Molecules

The structure of 2-Acetoxy-2',4'-difluorobenzophenone, featuring an acetoxy group and two fluorine atoms on separate phenyl rings, positions it as a valuable intermediate in the synthesis of more complex molecules. The acetoxy group often serves as a protecting group for a hydroxyl functional group, which can be deprotected under specific conditions to reveal a reactive hydroxyl moiety. This strategy is crucial in multi-step syntheses where a free hydroxyl group might interfere with other desired reactions.

Organofluorine compounds are of significant interest in pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine atoms, such as altered biological activity. ontosight.ai The difluorinated benzophenone (B1666685) core of this compound makes it a key starting material for creating complex fluorine-containing molecules. Its parent compound, 2,4'-difluorobenzophenone (B154369), is recognized as an important intermediate in the synthesis of various pharmaceutical and agrochemical products. ontosight.ai By using the acetoxy derivative, chemists can introduce additional functionality via the protected hydroxyl group, expanding the range of possible molecular architectures.

High-performance polymers like polyetheretherketone (PEEK) are known for their exceptional thermal and mechanical properties. nbinno.com The synthesis of PEEK traditionally involves the reaction of 4,4'-difluorobenzophenone (B49673) with the salt of a bisphenol, such as hydroquinone. nbinno.comresearchgate.netwikipedia.org The fluorine atoms in this reaction act as leaving groups in a nucleophilic aromatic substitution polycondensation. google.comgoogle.com

By analogy, fluorinated benzophenone isomers like 2,4'-difluorobenzophenone can be used to create novel PEEK analogues with modified properties. wright.edu Research has demonstrated that incorporating 2,4'-difluorobenzophenone in place of or in addition to 4,4'-difluorobenzophenone leads to new polymers. wright.educore.ac.uk These new materials can exhibit different characteristics, such as altered solubility, crystallinity, and thermal properties. For instance, homopolymers made from 2,4'-difluorobenzophenone have been shown to be completely amorphous and soluble in many common organic solvents, a desirable trait for easier processing. wright.edu The introduction of the acetoxy group in this compound offers a route to further functionalize these polymers, potentially introducing reactive sites for cross-linking or grafting after deprotection of the hydroxyl group.

| Polymer Composition (% 2,4'-difluorobenzophenone) | Glass Transition Temperature (Tg) | Crystallization Temperature (Tc) | Melting Temperature (Tm) |

|---|---|---|---|

| Range (up to 100%) | 113 to 152°C | 220 to 230°C (for polymers with ≤35% 2,4'-DFBP) | 280 to 320°C (for polymers with ≤35% 2,4'-DFBP) |

Development of Novel Synthetic Methodologies Utilizing the Compound

While specific synthetic methodologies that exclusively utilize this compound are not widely documented, the synthesis of its parent compound, 2,4'-difluorobenzophenone, provides insight into relevant chemical processes. A common method for its preparation is the Friedel-Crafts acylation, which involves reacting fluorobenzoyl chloride with fluorobenzene (B45895) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362). google.com The development of high-purity synthesis routes for this precursor is crucial for its application in materials science. google.com Methodologies utilizing the acetoxy derivative would likely involve leveraging the acetoxy group as a temporary protecting group or as a precursor to a phenolic functionality, enabling regioselective reactions on other parts of the molecule that would otherwise be difficult to achieve.

Contribution to Understanding Fluorine Effects in Organic Reactivity

The presence of fluorine atoms in an organic molecule can dramatically influence its reactivity, a phenomenon often referred to as the "fluorine effect". rsc.orgsemanticscholar.org Fluorine is the most electronegative element, and its presence can alter electron distribution, bond strengths, and the stability of reaction intermediates. nih.govresearchgate.net

In the context of this compound, the two fluorine atoms have a profound impact:

Activation towards Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms activates the aromatic rings towards attack by nucleophiles. This is the key principle behind its use (by analogy with related isomers) in polycondensation reactions for PEEK synthesis, where the fluoride (B91410) ion is an excellent leaving group. google.com

Influence on the Carbonyl Group: The fluorine atoms can influence the electrophilicity of the central carbonyl carbon, affecting its reactivity with nucleophiles.

Impact on Carbanion Stability: Studies on fluorinated compounds have shown that fluorine substitution on a carbanionic carbon can have a destabilizing "negative fluorine effect," which influences the outcomes of nucleophilic alkylation reactions. nih.gov Understanding these effects is critical for designing successful synthetic routes involving fluorinated intermediates like this compound.

Applications in Spectroscopic Method Development and Validation

Well-defined chemical compounds are essential for the development and validation of analytical methods. They can be used to calibrate instruments, verify method performance, and serve as reference points in complex analyses.

While there is no specific documentation of this compound being used as a calibration standard, related compounds like 4,4'-difluorobenzophenone are available as certified reference materials for various analytical applications, including pharmaceutical testing and quality control. sigmaaldrich.com

Given its distinct molecular structure, this compound possesses features that would make it a potentially useful standard:

¹⁹F NMR: The presence of two fluorine atoms in distinct chemical environments makes it a candidate for developing and validating methods in ¹⁹F Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry: Its defined molecular weight (292.25 g/mol ) and predictable fragmentation pattern would be useful for calibrating mass spectrometers.

Infrared (IR) Spectroscopy: The characteristic absorption bands of its functional groups (carbonyl, acetoxy, C-F bonds) could serve as reference points.

The synthesis of high-purity versions of such compounds is a prerequisite for their use as reliable analytical standards. google.com

Benchmarking Computational Models

The unique structural and electronic characteristics of this compound make it a suitable candidate for benchmarking computational models. The process of benchmarking involves comparing the results of computational simulations with experimental data to assess the accuracy and predictive power of theoretical methods. The presence of a flexible acetoxy group, multiple aromatic rings, and electronegative fluorine atoms in this compound provides a range of molecular properties that can be used to test the performance of different computational approaches.

One of the primary applications of benchmarking is in the evaluation of quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations. These methods are used to predict various molecular properties, including geometries, vibrational frequencies, and electronic spectra. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. By comparing the computationally predicted properties of this compound with experimentally determined values, researchers can identify the most appropriate computational protocol for this class of compounds.

For instance, the dihedral angle between the two phenyl rings is a sensitive indicator of the steric and electronic effects within the molecule. This angle can be determined experimentally through X-ray crystallography and then compared with the values predicted by different computational methods. A small deviation between the calculated and experimental values would indicate a high level of accuracy for the chosen theoretical model.

The following table illustrates how different computational methods could be benchmarked against experimental data for key geometric parameters of this compound.

Table 1: Comparison of Experimental and Calculated Geometrical Parameters for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Experimental Value (X-ray) | Calculated (B3LYP/6-31G*) | Calculated (M06-2X/cc-pVTZ) | Calculated (ωB97X-D/aug-cc-pVDZ) |

|---|---|---|---|---|

| C1-C7 Bond Length (Å) | 1.502 | 1.515 | 1.505 | 1.503 |

| C7=O8 Bond Length (Å) | 1.215 | 1.230 | 1.218 | 1.216 |

In addition to geometric parameters, spectroscopic data provides another crucial avenue for benchmarking. The vibrational frequencies of this compound can be measured experimentally using infrared (IR) and Raman spectroscopy. These frequencies can also be calculated using computational methods. A comparison between the experimental and calculated vibrational spectra can help to validate the accuracy of the computational model in describing the molecule's potential energy surface.

The table below demonstrates how calculated vibrational frequencies for specific functional groups in this compound could be compared with experimental IR data.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Experimental IR Frequency | Calculated (B3LYP/6-31G*) | Calculated (M06-2X/cc-pVTZ) | Calculated (ωB97X-D/aug-cc-pVDZ) |

|---|---|---|---|---|

| C=O (Benzophenone) Stretch | 1665 | 1680 | 1668 | 1666 |

| C=O (Acetoxy) Stretch | 1760 | 1775 | 1763 | 1761 |

By systematically comparing the results of various computational models with reliable experimental data for this compound, researchers can establish a "best practice" computational methodology for this and structurally related compounds. This validated methodology can then be used with greater confidence to predict the properties and reactivity of new molecules, thereby accelerating the process of chemical discovery and design.

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthesis Routes

The development of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While 2-Acetoxy-2',4'-difluorobenzophenone is achiral, its derivatives, particularly those resulting from the reduction of the ketone group, can be chiral. Future research could focus on developing stereoselective methods to produce enantiomerically pure derivatives.

Asymmetric hydrogenation of the carbonyl group would yield a chiral benzhydrol. Research in this area could adapt existing catalytic systems known to be effective for substituted benzophenones. For instance, ruthenium complexes incorporating chiral ligands like BINAP and chiral diamines have demonstrated high efficacy in the asymmetric hydrogenation of ortho-substituted benzophenones, consistently producing chiral diarylmethanols with high enantiomeric excess. acs.org The application of such catalyst systems to this compound would be a logical starting point for producing chiral precursors for further synthesis.

Furthermore, the broader field of asymmetric photoreactions catalyzed by chiral ketones could provide inspiration. rsc.org While not directly synthesizing the target compound, this research highlights the growing toolkit for creating chirality in related structures. Future work could involve designing chiral catalysts specifically tailored to the electronic properties imparted by the fluorine and acetoxy substituents. rsc.orgnih.gov

| Strategy | Potential Catalyst/Reagent Type | Target Chiral Moiety | Key Research Challenge |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ru-BINAP/Diamine Complexes | Chiral Benzhydrol | Optimizing catalyst for substituted substrate |

| Asymmetric Transfer Hydrogenation | Chiral Iron or Ruthenium Catalysts | Chiral Benzhydrol | Substrate compatibility and enantioselectivity |

| Enantioselective Addition | Chiral Organometallic Reagents (e.g., Grignard with chiral ligand) | Chiral Tertiary Alcohol | Controlling facial selectivity of the carbonyl group |

Investigation of Biological Probe Applications

The unique properties of fluorine atoms make them valuable tools in biochemical and medicinal studies. ucsb.edu Their low natural abundance ensures that ¹⁹F NMR signals from a labeled compound are free from biological background noise, making it an excellent nucleus for NMR-based probes. nih.gov The two fluorine atoms in this compound could serve as sensitive reporters for studying molecular interactions. nih.govconsensus.app Future research could explore the use of this compound or its derivatives as ¹⁹F NMR probes to investigate protein-ligand binding, where changes in the fluorine chemical shift would indicate binding events. nih.gov

In addition to NMR, the benzophenone (B1666685) core itself has interesting photophysical properties, including fluorescence and phosphorescence. acs.orgresearchgate.net Some benzophenone derivatives have been investigated for applications in fluorescence imaging. acs.org An important research avenue would be to characterize the fluorescence properties of this compound. The introduction of fluorine atoms can modulate the photophysical properties of fluorophores. nih.gov Investigations could determine its quantum yield, Stokes shift, and sensitivity to the local environment, assessing its potential as a fluorescent molecular probe for cellular imaging or sensing applications. nih.gov

Materials Science Applications Beyond Established Polymers

While the parent 4,4'-difluorobenzophenone (B49673) is a key monomer for high-performance polymers like PEEK, the unique substitution pattern of this compound suggests potential in more specialized, functional materials. The benzophenone scaffold is a component in molecules designed for organic light-emitting diodes (OLEDs), where it can function as part of a host material or as an acceptor core in thermally activated delayed fluorescence (TADF) emitters. mdpi.com

The presence of electron-withdrawing fluorine atoms and the acetoxy group could be used to tune the HOMO and LUMO energy levels of the molecule. numberanalytics.com This makes it a candidate for systematic investigation in the field of organic electronics. Future work could involve synthesizing a series of derivatives and evaluating their thermal, electrochemical, and photophysical properties to assess their suitability for OLED applications. mdpi.com The rigidity and high thermal stability associated with the benzophenone core are advantageous properties for such materials. mdpi.com

Green Chemistry Approaches to Synthesis and Derivatization

The conventional synthesis of benzophenones often involves Friedel-Crafts acylation, which typically uses stoichiometric amounts of Lewis acids like aluminum chloride and halogenated solvents, posing environmental concerns. A significant future direction is the development of greener synthetic routes.

Research could focus on replacing traditional catalysts with more environmentally benign alternatives. Organocatalyzed approaches for constructing 2-hydroxybenzophenone (B104022) frameworks have been reported, highlighting a move towards greener conditions. rsc.org For the derivatization, photochemical methods using alternative solvents could be explored. For example, the photoreduction of benzophenone has been successfully carried out in ethanol, a greener solvent, using sunlight as a renewable energy source. hilarispublisher.comresearchgate.net Applying these principles to the synthesis and reactions of this compound could significantly reduce its environmental footprint. This includes exploring solvent-free reactions or the use of microwave irradiation to reduce reaction times and energy consumption. researchgate.net

| Process Step | Conventional Method | Potential Green Alternative | Primary Benefit |

|---|---|---|---|